molecular formula C10H8N4 B1519209 4-(5-amino-1H-pyrazol-1-yl)benzonitrile CAS No. 1152964-72-1

4-(5-amino-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1519209
CAS No.: 1152964-72-1
M. Wt: 184.2 g/mol
InChI Key: IDJXQZRBIMFECC-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-pyrazol-1-yl)benzonitrile (CAS 1152964-72-1) is a heterocyclic compound with the molecular formula C10H8N4 and a molecular weight of 184.20 g/mol . This chemical features a pyrazole ring, a privileged scaffold in medicinal chemistry, substituted with an amino group and linked to a benzonitrile moiety. The compound serves as a key chemical intermediate in pharmaceutical research and development. Scientific literature highlights the significant research value of its structural analogs, particularly 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives, which have been designed and synthesized as novel multi-target anti-inflammatory agents . These related compounds demonstrate potent inhibitory activity against key enzymes in inflammatory pathways, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and are also effective against carbonic anhydrase (CA) isoforms . This multi-target mechanism represents a modern approach in drug discovery for complex diseases. The provided compound can thus be utilized as a core building block for the synthesis of such potential therapeutic agents. It is commercially available for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(5-aminopyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJXQZRBIMFECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152964-72-1
Record name 4-(5-amino-1H-pyrazol-1-yl)benzonitrile
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Mechanism of Action

Biological Activity

4-(5-amino-1H-pyrazol-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole moiety attached to a benzonitrile group. This structural combination enhances its reactivity and biological activity, making it a promising candidate for drug development. The presence of the amino group on the pyrazole ring is crucial for its interaction with various biological targets.

Interaction with Molecular Targets

Research indicates that this compound interacts with specific enzymes and receptors, modulating biochemical pathways critical for therapeutic effects. Notably, it has been shown to influence:

  • Cell Signaling Pathways : The compound can modulate pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
  • Enzyme Inhibition : It exhibits competitive binding properties that inhibit certain enzyme activities, impacting metabolic pathways associated with various diseases.

Antimicrobial and Anticancer Properties

The compound has demonstrated potential antimicrobial and anticancer properties. For instance, studies have shown its effectiveness against various cancer cell lines, including cervical HeLa and prostate DU 205 cells . Additionally, it has been evaluated for its antibacterial activity against strains such as Bacillus subtilis and E. coli, showing promising results compared to standard antibiotics .

Anticancer Activity

A study conducted by Boruah et al. (2018) investigated the cytotoxic effects of this compound derivatives against cancer cell lines. The results indicated that these compounds exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Antimicrobial Evaluation

In another study focused on antimicrobial properties, compounds structurally related to this compound were tested against multiple bacterial strains. The results showed substantial inhibition zones, indicating effective antibacterial activity, particularly against Gram-positive bacteria .

Summary of Biological Activities

Activity TypeTarget/PathwayFindings
AnticancerHeLa and DU 205 cell linesSignificant cytotoxicity (IC50 in µM range)
AntimicrobialBacillus subtilis, E. coliEffective inhibition compared to standards
Enzyme InhibitionVarious metabolic enzymesCompetitive binding leading to inhibition

Scientific Research Applications

Medicinal Chemistry

4-(5-amino-1H-pyrazol-1-yl)benzonitrile is primarily investigated for its anticancer and antimicrobial properties. Studies have shown that it can inhibit cell proliferation by targeting specific signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .

Case Study: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, one derivative showed a growth inhibition percentage of 54.25% against HepG2 cells .

The compound has been explored for its potential as an enzyme inhibitor , particularly against kinases involved in cancer progression. Its mechanism of action involves binding to the ATP-binding site of kinases, thus preventing phosphorylation and disrupting signaling pathways critical for tumor growth .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayEffect
AnticancerMAPK/ERKInhibition of cell growth
Enzyme InhibitionKinasesPrevents phosphorylation
AntimicrobialVarious pathogensInhibits microbial growth

Material Science

In addition to its biological applications, this compound is used in materials science for developing novel materials with specific electronic properties. Its structure allows it to function as a building block in the synthesis of more complex heterocyclic compounds that are useful in electronic applications .

Pharmacokinetic Properties

Research has indicated that this compound exhibits favorable pharmacokinetic properties, suggesting good absorption characteristics. This enhances its potential utility in therapeutic applications .

Chemical Reactions Analysis

Reduction of the Nitrile Group

The nitrile group undergoes reduction to form primary amines under catalytic hydrogenation or via strong reducing agents.

Reagent/ConditionsProductMechanismSource
H₂, Pd/C (ethanol, 60°C)4-(5-Amino-1H-pyrazol-1-yl)benzylamineCatalytic hydrogenation of –C≡N
LiAlH₄ (THF, reflux)4-(5-Amino-1H-pyrazol-1-yl)benzylamineTwo-step reduction via imine

Oxidation of the Amino Group

The primary amine on the pyrazole ring can be oxidized to a nitro group under controlled conditions.

Reagent/ConditionsProductNotesSource
H₂O₂, FeSO₄ (acidic)4-(5-Nitro-1H-pyrazol-1-yl)benzonitrileSelective oxidation to nitro
KMnO₄ (H₂O, 80°C)4-(5-Nitro-1H-pyrazol-1-yl)benzonitrileRequires acidic conditions

Nucleophilic Substitution at the Pyrazole Ring

The amino group participates in alkylation or acylation reactions.

Reaction TypeReagents/ConditionsProductSource
AlkylationCH₃I, K₂CO₃ (DMF, 25°C)4-(5-(Methylamino)-1H-pyrazol-1-yl)benzonitrile
AcylationAcCl, Et₃N (CH₂Cl₂, 0°C)4-(5-Acetamido-1H-pyrazol-1-yl)benzonitrile

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitrile group directs electrophiles to the meta position on the benzene ring.

ElectrophileConditionsProductSource
HNO₃, H₂SO₄0–5°C, 2 hours4-(5-Amino-1H-pyrazol-1-yl)-3-nitrobenzonitrile
Br₂, FeBr₃CHCl₃, 50°C4-(5-Amino-1H-pyrazol-1-yl)-3-bromobenzonitrile

Azo Coupling Reactions

The amino group undergoes diazotization followed by coupling with aromatic amines or phenols.

Diazotization AgentCoupling PartnerProductSource
NaNO₂, HCl (0°C)β-NaphtholAzo-linked pyrazole derivative
NaNO₂, H₂SO₄Aniline4-(5-(Phenyldiazenyl)-1H-pyrazol-1-yl)benzonitrile

Cross-Coupling Reactions

The nitrile group enables participation in palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃ (THF/H₂O)Biaryl derivatives
Ullmann CouplingCuI, L-proline (DMSO, 110°C)4-(5-Amino-1H-pyrazol-1-yl)-biphenyl-4-carbonitrile

Cyclization Reactions

The amino and nitrile groups facilitate intramolecular cyclization to form fused heterocycles.

Reagents/ConditionsProductMechanismSource
PCl₅, POCl₃ (reflux)Pyrazolo[1,5-a]pyrimidine derivativeVilsmeier-Haack cyclization
NaN₃, NH₄Cl (H₂O, 80°C)Tetrazolo-fused pyrazole[3+2] Cycloaddition

Key Reaction Mechanisms

  • Nitrile Reduction : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential addition to the nitrile’s triple bond.

  • Azo Coupling : Diazonium ion formation at the amino group precedes electrophilic attack on activated aromatic rings .

  • Suzuki Coupling : Transmetalation between the palladium catalyst and boronic acid facilitates aryl-aryl bond formation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

Methyl-Substituted Pyrazoles
  • 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a/41a): Regioisomeric mixture with methyl groups at positions 3 or 5 of the pyrazole. Synthesized via nitro-group reduction, highlighting differences in regioselectivity during synthesis compared to the target compound .
Azido- and Triazole-Substituted Derivatives
  • 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile :
    • Azido group at position 3 enables click chemistry applications. Converted to triazole hybrids (e.g., 21gd ) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
    • Key spectral IR peak at 2121 cm⁻¹ (azide stretch), ¹H NMR δ = 5.93 ppm (pyrazole-H) .
Amino-Substituted Pyrazoles with Extended Aromatic Systems
  • 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile: Fluorophenyl and pyridinyl substituents enhance π-π stacking and hydrogen bonding (observed in crystal packing, Pca21 space group) . Crystal Orthorhombic, $ a = 10.5189 \, \text{Å}, \, V = 1711.27 \, \text{Å}^3 $, Z = 4 .

Linker Modifications

  • 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b) :
    • Triazole attached via methylene linker.
    • Synthesized in 90% yield via CuAAC, demonstrating superior efficiency compared to azido-pyrazole derivatives .

Steric and Electronic Effects

Data Table: Key Analogs of 4-(5-Amino-1H-pyrazol-1-yl)benzonitrile

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound 5-amino, benzonitrile linker C₁₀H₇N₄ Discontinued; building block
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile 4-amino-3-methyl, methylene linker C₁₁H₁₁N₄ Regioisomeric synthesis
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 3-azido-5-methyl C₁₁H₈N₆ Click chemistry precursor
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile 4-fluorophenyl, 3-pyridinyl C₂₁H₁₄FN₅ Crystalline, hydrogen-bonded network
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile Triazole-methyl linker C₁₆H₁₁N₄ High-yield synthesis (90%)

Preparation Methods

Halogenation of 5-amino-1H-pyrazoles and Subsequent Functionalization

A patented industrially viable process focuses on synthesizing 5-amino-4-halogeno-1H-pyrazoles as intermediates, which can be further transformed into compounds like 4-(5-amino-1H-pyrazol-1-yl)benzonitrile. This method involves:

  • Starting from 3-iminopyrazolidines, which are halogenated using halogenating agents to directly yield 5-amino-4-halogeno-1H-pyrazoles.
  • The process uses various solvents including hydrocarbons (hexane), aromatics (benzene, toluene), ethers (tetrahydrofuran), alcohols (methanol, ethanol), amides (N,N-dimethylformamide), esters (ethyl acetate), halogenated solvents (methylene chloride), sulfolane, dimethylsulfoxide, or acetonitrile.
  • This method avoids using 5-amino-1H-pyrazoles as starting materials, reducing the number of synthetic steps and cost.
  • α,β-Unsaturated nitriles serve as inexpensive raw materials in the synthesis pathway, facilitating efficient halogenation and subsequent transformations.

This approach is advantageous for industrial scale due to fewer steps and cost-effectiveness, providing a practical route to amino-substituted pyrazole derivatives which can be functionalized to benzonitrile-substituted pyrazoles.

Condensation of β-Ketonitrile Derivatives with Hydrazines

A widely reported synthetic route involves the condensation of β-ketonitrile derivatives with hydrazine hydrate to form 5-aminopyrazoles:

  • Benzoylacetonitrile or related β-ketonitrile compounds are used as starting materials.
  • These compounds react with substituted phenylhydrazines or hydrazine hydrate to form the pyrazole ring.
  • For example, 4-(1-cyano-2-oxoethyl)benzamide derivatives undergo efficient cyclization with hydrazines to yield 5-aminopyrazoles.
  • This method is versatile and suitable for combinatorial synthesis, allowing the creation of libraries of 5-aminopyrazoles for drug discovery.
  • The reaction typically proceeds under mild conditions and can be adapted to solid-phase synthesis techniques, enhancing efficiency and purification.

This approach is well-suited for synthesizing this compound by choosing appropriate substituted β-ketonitriles bearing the benzonitrile moiety.

Sonication-Assisted Cyclization of Cyanides with Hydrazine Hydrate

A recent methodology employs sonication to accelerate the cyclization of cyanide-containing precursors with hydrazine hydrate to form pyrazole derivatives:

  • The process starts from carboxylic acids converted into methyl esters via reflux with methanol and sulfuric acid.
  • The methyl ester reacts with acetonitrile in the presence of sodium hydride under reflux to yield oxonitriles.
  • These oxonitriles then undergo cyclization with hydrazine hydrate in acetic acid under sonication for 1-2 hours.
  • This method is rapid, efficient, and environmentally friendly due to reduced reaction times and mild conditions.
  • It has been successfully applied to various halogen-substituted aromatic carboxylic acids, including those with nitrile groups, enabling synthesis of pyrazole derivatives like this compound.

The sonication method offers a practical alternative to conventional heating, improving yields and reducing reaction times.

Summary Table of Preparation Methods

Method Number Starting Materials Key Reaction Steps Solvents/Conditions Advantages References
1 3-Iminopyrazolidines, α,β-unsaturated nitriles Halogenation to 5-amino-4-halogeno-1H-pyrazoles Hydrocarbon, aromatic, ether, amide solvents; halogenating agents Industrially scalable, fewer steps, cost-effective
2 β-Ketonitrile derivatives (e.g., benzoylacetonitrile), hydrazine hydrate Condensation/cyclization to 5-aminopyrazoles Mild conditions, sometimes solid-phase synthesis Versatile, suitable for combinatorial libraries
3 Carboxylic acids → methyl esters → oxonitriles, hydrazine hydrate Sonication-assisted cyclization to pyrazoles Methanol, sulfuric acid, NaH, acetic acid, sonication Rapid, efficient, environmentally friendly

Detailed Research Findings and Analysis

  • The halogenation approach (Method 1) emphasizes the direct synthesis of halogenated 5-amino-pyrazoles from 3-iminopyrazolidines, avoiding the need for preformed 5-amino-1H-pyrazoles and thus reducing synthetic complexity and cost. The choice of solvent is critical for reaction efficiency and selectivity, with amide and ester solvents preferred for industrial application.

  • The β-ketonitrile condensation method (Method 2) is highly flexible, allowing the introduction of diverse aryl groups including benzonitrile substituents. This method benefits from well-established hydrazine chemistry to form the pyrazole ring and is compatible with solid-phase synthesis, enhancing its utility in drug discovery and library generation.

  • Sonication-assisted synthesis (Method 3) represents a modern green chemistry approach, significantly shortening reaction times and improving yields. The method's adaptability to various aromatic substituents, including nitriles, makes it a promising route for preparing this compound and related derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-amino-1H-pyrazol-1-yl)benzonitrile, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example:

  • CuAAC Protocol : Reacting 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile with terminal alkynes in a THF/water (1:1) solvent system, using copper sulfate and sodium ascorbate as catalysts. Yields range from 78% to 90% under optimized conditions (e.g., 599 μmol scale) .
  • Substitution Reactions : Base-mediated coupling of pyrazole derivatives with benzonitrile precursors (e.g., using K₂CO₃ in DMF at elevated temperatures) .
    Key Factors : Catalyst loading (0.2 equiv Cu), solvent polarity, reaction time (6–8 hours for cyclocondensation), and stoichiometric ratios.

Q. How is the structure of this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms nitrile (δ ~110 ppm) and pyrazole proton signals (δ 7.5–8.5 ppm). IR identifies C≡N stretches (~2220 cm⁻¹) .
  • X-ray Crystallography : SHELXL software refines crystal structures (e.g., orthorhombic system, space group Pca2₁, a = 10.5189 Å, b = 8.1339 Å, c = 20.0009 Å). Hydrogen bonding and π-π stacking stabilize the lattice .

Q. What preliminary biological screening assays are relevant for evaluating the bioactivity of this compound?

Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays measure minimum inhibitory concentrations (MICs) against S. aureus (MIC = 5.19 μM) and A. niger (MIC = 5.08 μM) .
  • Anticancer Screening : MTT assays on HCT116 cells (IC₅₀ = 4.53 μM) assess cytotoxicity .
  • Enzyme Inhibition : Xanthine oxidase or kinase inhibition assays guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s biological activity, based on SAR studies?

Methodological Answer :

  • Amino Group Impact : The 5-amino group enhances hydrogen bonding with target enzymes (e.g., xanthine oxidase), improving inhibitory potency. Fluorine substitution at the 4-position increases metabolic stability .
  • Heterocyclic Hybrids : Triazole-pyrazole hybrids (e.g., 21gh ) show improved solubility and target selectivity due to additional π-stacking interactions .
    SAR Table :
SubstituentBioactivity (IC₅₀/MIC)Target
5-Amino4.53 μM (HCT116)Cancer cells
4-Fluoro-phenyl0.038 R factorEnzyme binding
Triazole hybrid78% yield (CuAAC)Antimicrobial

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELXL?

Methodological Answer :

  • Challenges : Twinning, high thermal motion in the nitrile group, and hydrogen-bonding disorder.
  • Solutions : SHELXL’s TWIN and HKLF5 commands refine twinned data. ISOR restraints mitigate anisotropic displacement .
  • Validation : Rint < 0.05 and GooF = 1.03 ensure model accuracy .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulates binding to xanthine oxidase (PDB: 1N5X), identifying key interactions (e.g., nitrile with Arg880, pyrazole-NH₂ with Glu802) .
  • MD Simulations (GROMACS) : 100-ns trajectories assess stability of the enzyme-ligand complex. RMSD < 2.0 Å indicates stable binding .

Data Contradiction Analysis

Example : Discrepancies in reported MIC values for similar pyrazole derivatives may arise from:

  • Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Solubility Limits : DMSO concentration >1% in broth media can artifactually reduce activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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